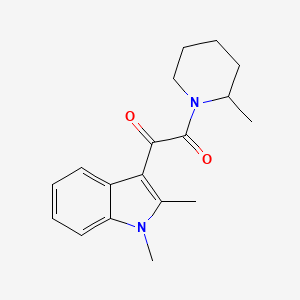

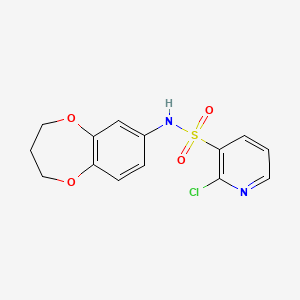

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione, also known as DMDD, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. DMDD is a synthetic compound that belongs to the class of indole-based compounds. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anticancer Activity Evaluation Compounds structurally related to 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione have been synthesized and their structures confirmed via various spectroscopic methods. These derivatives have demonstrated moderate to potent anticancer activities against several cancer cell lines, highlighting their potential as novel anticancer agents (Jiang, Xu, & Wu, 2016).

Neuroprotective and Antioxidant Effects Research on derivatives of the compound has indicated significant binding affinity at nanomolar concentrations in assays related to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Notably, specific derivatives have shown both neuroprotective and antioxidant effects, suggesting these compounds could serve as prototypes for novel 'dual target' neuroprotective agents (Gitto et al., 2014).

One-Pot Synthesis Techniques A series of related derivatives have been successfully synthesized through a one-pot reaction technique under microwave heating without a catalyst. This method offers advantages such as short reaction times, high yields, and environmental friendliness, suitable for both aliphatic and aromatic monoaldehyde, as well as aromatic dialdehyde (Hua et al., 2005).

Antimicrobial Activity Screening Novel derivatives linked to 1H-indole-2,3-dione have been synthesized and screened for antimicrobial properties. Some of these compounds exhibited moderate inhibitory activity against Candida albicans and Staphylococcus aureus, underscoring their potential in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).

Marine Natural Products The compound has been isolated as a bisindole alkaloid from marine sponges, along with other indole derivatives, suggesting its presence in natural sources and potential biological activities (McKay et al., 2002).

properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-8-6-7-11-20(12)18(22)17(21)16-13(2)19(3)15-10-5-4-9-14(15)16/h4-5,9-10,12H,6-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXKKGGRTGSMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)

![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)

![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)

![methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2984667.png)